molecular formula C8H11F6NO2 B3830223 N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

Cat. No. B3830223
M. Wt: 267.17 g/mol
InChI Key: GSMHOOASLPEBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide, also known as AUDA, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds called epoxyeicosatrienoic acid (EET) antagonists, which have been shown to have anti-inflammatory and analgesic effects. In

Scientific Research Applications

N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide has been studied for its potential therapeutic applications in several areas. One of the most promising areas is in the treatment of pain and inflammation. Studies have shown that N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide has also been studied for its potential use in the treatment of hypertension, stroke, and cancer.

Mechanism of Action

N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide works by inhibiting the activity of the enzyme soluble epoxide hydrolase (sEH), which metabolizes EETs. EETs are naturally occurring compounds that have anti-inflammatory and analgesic effects. By inhibiting sEH, N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide increases the levels of EETs in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide has been shown to have several biochemical and physiological effects. It can reduce the production of inflammatory cytokines and increase the production of anti-inflammatory cytokines. It can also reduce the production of reactive oxygen species, which are involved in the development of many diseases. N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide has been shown to have a vasodilatory effect, which can help to reduce blood pressure.

Advantages and Limitations for Lab Experiments

N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has been shown to have low toxicity and can be administered orally or intravenously. However, one limitation of N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide is that it is not very water-soluble, which can make it difficult to administer in some experiments.

Future Directions

For research include developing more water-soluble derivatives of N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide, developing more potent sEH inhibitors, and determining the long-term safety and efficacy of N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide in humans.

properties

IUPAC Name

N-(2-ethoxy-1,1,1,3,3,3-hexafluoropropan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F6NO2/c1-3-5(16)15-6(17-4-2,7(9,10)11)8(12,13)14/h3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMHOOASLPEBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 3
Reactant of Route 3
N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 4
N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide
Reactant of Route 6
Reactant of Route 6
N-[1-ethoxy-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.